molecular formula C20H24N2O3 B3825929 3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide

3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide

Cat. No. B3825929
M. Wt: 340.4 g/mol
InChI Key: IOMNAXNHJDXXIU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and various functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the pyrrolidine ring or the functional groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyrrolidine ring and the specific functional groups attached to it would influence properties such as solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrrolidine derivatives are used as pharmaceuticals and their mechanism of action involves interaction with biological targets .

Future Directions

Future research could involve the synthesis of new pyrrolidine derivatives, investigation of their properties, and evaluation of their potential uses. This could include the development of new pharmaceuticals or the exploration of other applications .

properties

IUPAC Name

3-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-N-(2-methoxy-6-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-5-3-8-18(25-2)19(14)21-20(24)16-7-4-6-15(11-16)12-22-10-9-17(23)13-22/h3-8,11,17,23H,9-10,12-13H2,1-2H3,(H,21,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMNAXNHJDXXIU-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC(=O)C2=CC=CC(=C2)CN3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OC)NC(=O)C2=CC=CC(=C2)CN3CC[C@@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide
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3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide
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3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide
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3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide
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3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide
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3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide

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